molecular formula C16H22O2 B8565756 2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetic acid

2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetic acid

Cat. No.: B8565756
M. Wt: 246.34 g/mol
InChI Key: CNEYUUINZQTIKU-UHFFFAOYSA-N
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Description

2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetic acid is a synthetic organic compound known for its unique structural properties It is characterized by a naphthalene ring system with four methyl groups and an acetic acid moiety

Chemical Reactions Analysis

Types of Reactions

2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetic acid is unique due to its specific structural features, including the naphthalene ring system with four methyl groups and an acetic acid moiety.

Properties

Molecular Formula

C16H22O2

Molecular Weight

246.34 g/mol

IUPAC Name

2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetic acid

InChI

InChI=1S/C16H22O2/c1-15(2)7-8-16(3,4)13-9-11(10-14(17)18)5-6-12(13)15/h5-6,9H,7-8,10H2,1-4H3,(H,17,18)

InChI Key

CNEYUUINZQTIKU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)CC(=O)O)(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.68 g (18 mmol) of 5,6,7,8-tetrahydro-5,5,8,8,tetramethyl-2-naphthylglyoxylic acid and 50 ml of hydrazine hydrate are introduced into a round-bottomed flask and the mixture is heated to reflux until dissolution has taken place. At 100° C., 8 g of potassium hydroxide are added in small portions and the mixture is heated to reflux for four hours. The reaction medium is evaporated to dryness, the residue is taken up with water, the mixture is acidified to pH 1 with concentrated hydrochloric acid and extracted with ethyl ether, and the organic phase is separated after settling has taken place, then dried over magnesiumsulphate and evaporated. The residue obtained is purified by chromatography on a silica column and eluted with a mixture of dichloromethane and ethyl ether (95:5). After evaporation of the solvents, 3.8 g (86%) of 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthylacetic acid, melting point 149°-150° C., are collected.
Quantity
4.68 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two

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